molecular formula C12H15ClN2OS B6771276 N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide

Cat. No.: B6771276
M. Wt: 270.78 g/mol
InChI Key: KATIHIKPBFLQFX-UHFFFAOYSA-N
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Description

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the chlorothiophene moiety and the azaspiro backbone makes this compound of particular interest in various fields of scientific research.

Properties

IUPAC Name

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c13-10-9(3-6-17-10)14-11(16)15-7-12(8-15)4-1-2-5-12/h3,6H,1-2,4-5,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIHIKPBFLQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C2)C(=O)NC3=C(SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorothiophen-3-yl)-2-azaspiro[3

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets. The chlorothiophene moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to cross biological membranes and reach its target sites. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the rings.

    Chlorothiophene derivatives: Compounds with the chlorothiophene moiety but different core structures.

Uniqueness

N-(2-chlorothiophen-3-yl)-2-azaspiro[3.4]octane-2-carboxamide is unique due to the combination of the spirocyclic core and the chlorothiophene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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